molecular formula C17H13BrN2O3 B4716659 3-(4-Bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one

3-(4-Bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one

Cat. No.: B4716659
M. Wt: 373.2 g/mol
InChI Key: GTNNSUDGWQAVBN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one is a complex organic compound with a unique structure that combines a bromophenyl group with a quinoxalinone moiety

Preparation Methods

The synthesis of 3-(4-Bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one typically involves multiple steps. One common method includes the reaction of 4-bromophenyl derivatives with quinoxalinone precursors under specific conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using reagents like sodium iodide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one involves its interaction with specific molecular targets. The bromophenyl group and quinoxalinone moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-(4-Bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one include:

These compounds share the bromophenyl group but differ in their additional functional groups and overall structure, leading to different properties and applications.

Properties

IUPAC Name

3-(4-bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c1-2-11-23-20-15-6-4-3-5-14(15)19(22)16(17(20)21)12-7-9-13(18)10-8-12/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNNSUDGWQAVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320227
Record name 3-(4-bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

371126-80-6
Record name 3-(4-bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one
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